![molecular formula C22H17N3O5 B2443729 3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899923-41-2](/img/structure/B2443729.png)
3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family of organic compounds. It is commonly referred to as MNQ, and its molecular formula is C21H17N3O5. MNQ has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer.
Scientific Research Applications
Cyclic GMP Phosphodiesterase Inhibition
One study highlights the synthesis and evaluation of quinazoline derivatives as inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), an enzyme important for vascular function. The research found that specific substitutions on the quinazoline ring enhanced the inhibitory activity, indicating potential applications in treating vascular diseases through the modulation of intracellular cGMP levels (Takase et al., 1994).
Metal-Free Synthesis Methods
Another study presented a metal and phosgene-free synthesis method for 1H-quinazoline-2,4-diones, utilizing selenium-catalyzed carbonylation of o-nitrobenzamides. This approach offers a safer and more environmentally friendly pathway to synthesize potentially bioactive quinazoline derivatives (Wu & Yu, 2010).
Antimalarial Activity
Research into benzo(h)quinoline derivatives synthesized from 1-amino-naphthalenes demonstrated significant antimalarial activity against Plasmodium berghei, highlighting the therapeutic potential of quinazoline compounds in malaria treatment (Rice, 1976).
Herbicidal Activity
A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-dione derivatives showed promising activity against a broad spectrum of weeds. This suggests that these compounds could be optimized for agricultural applications as new herbicides with excellent crop selectivity (Wang et al., 2014).
Synthesis Techniques
Further research includes the development of efficient synthesis techniques for quinazoline-2,4-diones, such as the DMAP-catalyzed one-pot synthesis method, offering a simplified and efficient approach to producing these compounds for various scientific applications (Chen et al., 2020).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-30-18-12-10-16(11-13-18)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-15-6-8-17(9-7-15)25(28)29/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWOBBSHBSTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |
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